methyl 2,2-dimethylhexanoate
CAS No.: 813-69-4
Cat. No.: VC8184532
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 813-69-4 |
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Molecular Formula | C9H18O2 |
Molecular Weight | 158.24 g/mol |
IUPAC Name | methyl 2,2-dimethylhexanoate |
Standard InChI | InChI=1S/C9H18O2/c1-5-6-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 |
Standard InChI Key | PWIVQUPZVUNZKX-UHFFFAOYSA-N |
SMILES | CCCCC(C)(C)C(=O)OC |
Canonical SMILES | CCCCC(C)(C)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name for this compound is methyl 2,2-dimethylhexanoate, denoting a hexanoic acid backbone substituted with two methyl groups at the second carbon, esterified with a methanol group . Its structure (Fig. 1) consists of:
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A six-carbon aliphatic chain ().
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Two methyl branches at the second carbon ().
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A terminal methyl ester group ().
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
SMILES | CCCCC(C)(C)C(=O)OC | |
InChI Key | PWIVQUPZVUNZKX-UHFFFAOYSA-N | |
CAS Registry | 813-69-4 |
Spectroscopic Characterization
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NMR Data: The -NMR spectrum reveals signals for the methyl ester ( 3.65 ppm, singlet) and methyl branches ( 1.15 ppm, singlet) .
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Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak at 158.13, consistent with its molecular weight .
Synthesis and Manufacturing
Esterification of 2,2-Dimethylhexanoic Acid
A common synthesis route involves the esterification of 2,2-dimethylhexanoic acid with methanol under acidic catalysis:
Conditions:
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Catalyst: Sulfuric acid or -toluenesulfonic acid.
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Temperature: Reflux (60–80°C).
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Yield: >90% after purification.
Alternative Routes
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Transesterification: Reaction of 2,2-dimethylhexanoyl chloride with methanol in the presence of a base (e.g., triethylamine) .
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Enzymatic Catalysis: Lipase-mediated esterification under mild conditions, offering eco-friendly advantages .
Table 2: Synthetic Protocols Comparison
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acid-Catalyzed | 80 | 92 | 98 | |
Transesterification | 25 | 85 | 95 | |
Enzymatic | Lipase B | 35 | 78 | 99 |
Physicochemical Properties
Thermodynamic and Solubility Data
Stability and Reactivity
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Hydrolysis: Resistant to aqueous hydrolysis under neutral conditions but undergoes saponification in alkaline media.
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Thermal Decomposition: Degrades above 200°C, releasing CO₂ and olefins .
Industrial and Research Applications
Pharmaceutical Intermediates
Methyl 2,2-dimethylhexanoate serves as a precursor in synthesizing bioactive molecules. For example, it is used in the production of squalestatins, fungal metabolites with squalene synthase inhibitory activity .
Flavor and Fragrance Industry
Its branched structure contributes to fruity and woody olfactory notes, making it valuable in perfumery and food flavoring .
Polymer Science
The ester’s hydrophobic properties are exploited in creating plasticizers and cross-linking agents for polyesters .
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